3-(Methoxydimethylsilyl)propanethiol
Overview
Description
3-(Methoxydimethylsilyl)propanethiol is an organosilicon compound with the molecular formula C6H16OSSi. It is characterized by the presence of a thiol group (-SH) and a methoxydimethylsilyl group attached to a propane backbone. This compound is used in various chemical applications due to its unique properties, including its ability to form stable bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxydimethylsilyl)propanethiol can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanethiol with methoxydimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxydimethylsilyl)propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxydimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Propane derivatives.
Substitution: Various organosilicon compounds.
Scientific Research Applications
3-(Methoxydimethylsilyl)propanethiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties
Mechanism of Action
The mechanism of action of 3-(Methoxydimethylsilyl)propanethiol involves the formation of stable covalent bonds with both organic and inorganic substrates. The thiol group can form strong bonds with metals, while the methoxydimethylsilyl group can interact with silicon-based materials. These interactions make it a versatile compound for various applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propanethiol
- 3-(Triethoxysilyl)propanethiol
- 3-(Chlorodimethylsilyl)propanethiol
Uniqueness
Compared to similar compounds, 3-(Methoxydimethylsilyl)propanethiol offers a unique balance of reactivity and stability. The presence of the methoxydimethylsilyl group provides enhanced stability against hydrolysis, making it suitable for applications in aqueous environments. Additionally, its thiol group allows for strong bonding with a variety of substrates, making it a versatile reagent in both organic and inorganic chemistry .
Properties
IUPAC Name |
3-[methoxy(dimethyl)silyl]propane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSSi/c1-7-9(2,3)6-4-5-8/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRXALBJIVORP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164009 | |
Record name | 3-(Methoxydimethylsilyl)propanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14857-97-7 | |
Record name | 3-(Methoxydimethylsilyl)-1-propanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14857-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methoxydimethylsilyl)propanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methoxydimethylsilyl)propanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxydimethylsilyl)propanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(Methoxydimethylsilyl)propanethiol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565LK7ZN7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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